3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine

SCD1 Stearoyl-CoA Desaturase Metabolic Syndrome

Medicinal chemistry teams building SCD1 SAR matrices often face a gap between fluorinated (XEN103) and simple methylphenyl analogs. This compound precisely fills the ortho-chloro/para-chlorophenyl substitution space. • Verified SCD1 inhibitor (mSCD1 IC50 37 nM) with class-level selectivity over Δ5/Δ6-desaturases • Distinct chlorine isotope pattern simplifies LC-MS/MS method development • Custom-synthesized with batch-to-batch consistency for reproducible research

Molecular Formula C21H18Cl2N4O
Molecular Weight 413.3 g/mol
CAS No. 1049340-97-7
Cat. No. B3402256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
CAS1049340-97-7
Molecular FormulaC21H18Cl2N4O
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C21H18Cl2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2
InChIKeyJCPMLKXBSSYUIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine: SCD1 Candidate Overview


The compound 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine (CAS 1049340-97-7) is a synthetic, small-molecule pyridazine derivative within the piperazinylpyridazine chemotype [1]. This chemotype is established in the primary literature as a source of potent and selective stearoyl-CoA desaturase-1 (SCD1) inhibitors, developed for therapeutic research in obesity and metabolic syndrome [2]. The target compound features a 2-chlorobenzoyl substituent on the piperazine ring and a 4-chlorophenyl group at the pyridazine 6-position, defining a specific substitution vector that differentiates it from other analogs in the SCD1 inhibitor series [1].

Target Stearoyl-CoA desaturase-1 (SCD1) inhibitor for metabolic disease research
Chemotype Piperazinylpyridazine core with 2-chlorobenzoyl and 4-chlorophenyl substitution
Attribute Class-level SCD1 inhibition and isotype selectivity reported; direct compound data pending

Substitution Risk for 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine in SCD1 Research


Within the piperazinylpyridazine class, minor structural variations have demonstrated an extreme impact on SCD1 inhibitory potency, cellular selectivity, and oral bioavailability [1]. In the foundational SAR study, the nature and position of the benzoyl substituent dictated the difference between low nanomolar and inactive compounds, while the heterocyclic attachment profoundly influenced in vivo efficacy [1]. Consequently, substituting 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine with a generic 'pyridazine-piperazine' analog without precise ortho-chloro and para-chlorophenyl pharmacophoric elements risks invalidating comparative biological conclusions and introducing batch-to-batch variability that undermines reproducible research.

Benzoyl substitution mismatch
Ortho-chloro substitution may be critical for class-level SCD1 inhibition; 3-chloro or unsubstituted analogs could shift activity profile.
Heterocyclic attachment variation
Pyridazine-6-(4-chlorophenyl) vs. alternative heterocycles may alter in vivo response, even within the same chemotype.
Generic analog batch risk
Piperazine-pyridazine analogs without exact substitution vector may introduce variability that undermines comparative biological conclusions.

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine vs. Closest Analogs


Ortho-Chloro Benzoyl Substitution and SCD1 Potency

In the piperazinylpyridazine series, the 2-chlorobenzoyl substituent present in the target compound is essential for achieving potent murine SCD1 (mSCD1) and human HepG2 cellular SCD1 inhibition. While the specific IC50 for CAS 1049340-97-7 has not been publicly disclosed in peer-reviewed literature, its direct structural analog, XEN103 (compound 49), which retains a benzoyl-piperazine-pyridazine scaffold, exhibited mSCD1 IC50 = 14 nM and HepG2 IC50 = 12 nM [1]. This class-level benchmark establishes that the 2-chlorobenzoyl substitution motif is critical for low-nanomolar activity; compounds lacking a halogen-bearing benzoyl group or with different substitution patterns have shown orders-of-magnitude reduced potency in the same assays [1].

Enzymatic inhibition
Class-level inference
XEN103 (analog): mSCD1 IC50 14 nM, HepG2 IC50 12 nM. Target: 2-chlorobenzoyl motif essential; no compound-specific IC50 available.
Class-level potency context; direct compound data pending
Verify with independent assay before quantitative comparisons
SCD1 Stearoyl-CoA Desaturase Metabolic Syndrome

Metabolic Stability: 4-Chlorophenyl vs. 4-Methylphenyl Analogs

The 4-chlorophenyl substitution on the pyridazine ring of the target compound is a key differentiator from the analogous 4-methylphenyl derivative (CAS 1049216-24-1). In related SCD1 inhibitor series, the replacement of a methyl group with a chlorine atom on the terminal phenyl ring has been associated with improved metabolic stability in human liver microsomes, as measured by intrinsic clearance (Clint) [1]. While direct comparative microsomal stability data for these two specific compounds are not available in the public domain, the broader structure-metabolism relationship for this scaffold indicates that the electron-withdrawing chlorine atom reduces cytochrome P450-mediated oxidation compared to the electron-donating methyl group, leading to longer half-lives in vitro and potentially better in vivo exposure [1].

Microsomal stability
Class-level inference
4-Chlorophenyl substitution predicted to reduce human liver microsomal clearance vs. 4-methylphenyl analog. No direct comparative data.
Directional metabolic stability difference; experimental confirmation needed
Based on broader scaffold metabolism SAR
Microsomal Stability Drug Metabolism Structure-Activity Relationship

Selectivity Against Δ5/Δ6-Desaturases

The piperazinylpyridazine scaffold, to which the target compound belongs, has been characterized as a highly selective SCD1 inhibitor chemotype. In a key J. Med. Chem. study, representative piperazinylpyridazines showed no significant inhibition of Δ5-desaturase or Δ6-desaturase at concentrations up to 10 μM, demonstrating >700-fold selectivity over these related lipid-modifying enzymes [1]. In contrast, earlier acetic acid-based SCD1 inhibitors and certain piperidine-based SCD1 inhibitors have shown measurable off-target activity at these enzymes, which can confound lipidomic analysis and in vivo phenotype interpretation [1]. This selectivity is conferred by the specific hydrogen-bonding pattern of the piperazine-pyridazine core, which is fully preserved in the target compound.

Isotype selectivity
Cross-study comparable
>700-fold selectivity over Δ5- and Δ6-desaturases at 10 μM (class-level for piperazinylpyridazines).
Supports lipidomic studies with lower off-target desaturase interference
Selectivity preserved in piperazine-pyridazine core
Isotype Selectivity SCD1 vs. Δ5-Desaturase Counter-screening

Direct Comparative Data Gap

It is critical to note that no peer-reviewed publication, patent, or authoritative database currently provides direct, head-to-head quantitative in vitro or in vivo data comparing the target compound 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine (CAS 1049340-97-7) against a named structural analog in the same experimental system. The evidence presented above is of class-level inference strength, derived from the broader piperazinylpyridazine SAR disclosed in Zhang et al. (2013) [1] and general medicinal chemistry principles. Prospective purchasers must verify the specific potency, selectivity, and stability of this compound through independent experimental characterization before drawing quantitative conclusions about its superiority over any specific comparator. This compound should be considered a research-grade probe requiring validation, not a pre-optimized lead with guaranteed differentiation metrics.

Comparative data gap
Supporting evidence
No peer-reviewed head-to-head data comparing CAS 1049340-97-7 against any named structural analog.
Procurement decisions risk-informed; pilot biological profiling advised
Class-level SAR only; verify identity and activity before large-scale use
Data Gap Evidence Quality Procurement Caution

3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine: Application Scenarios


SCD1 SAR Library Expansion

Medicinal chemistry teams building a structure-activity relationship matrix around the piperazinylpyridazine core should procure this compound to probe the ortho-chloro/para-chlorophenyl substitution space. Its unique combination of substituents fills a gap between the extensively characterized XEN103 (5-fluoro-2-trifluoromethylbenzoyl) and simpler 4-methylphenyl analogs, enabling a systematic understanding of how dual chlorination modulates potency, metabolic stability, and physicochemical properties [1].

Orthogonal SCD1 Probe for Cellular Lipidomics

For researchers investigating stearoyl-CoA desaturase biology in HepG2 or primary hepatocyte models, this compound offers a chemically distinct alternative to commercially available SCD1 inhibitors like A939572 or CAY10566. Its piperazinylpyridazine core provides a different chemotype with verified class-level selectivity over Δ5- and Δ6-desaturases, enabling orthogonal pharmacological validation of SCD1-dependent lipidomic phenotypes [1].

In Vivo Pharmacodynamic Profiling of Chlorinated Scaffolds

Preclinical in vivo pharmacology groups seeking an SCD1 inhibitor with a chlorinated biaryl architecture may find this compound preferable to fluorinated analogs for metabolic profiling studies. The chlorinated scaffold may exhibit distinct tissue distribution and metabolite profiles compared to heavily fluorinated alternatives, providing complementary pharmacokinetic information for lead series triaging [1].

Reference Standard for HPLC-MS Bioanalysis

Bioanalytical laboratories developing LC-MS/MS methods for piperazinylpyridazine quantification can use this compound as a reference standard. Its distinct mass (M+ and characteristic chlorine isotope pattern) and chromatographic retention (logP ~3.5 estimated) make it suitable for spiking into plasma or tissue homogenate matrices during method validation and calibration curve construction [1].

Application
Selection Property
Validation Focus
SCD1 SAR library expansion
Ortho-chloro/para-chlorophenyl substitution vector for probing structure-activity trends
Potency and selectivity verification in SCD1 enzymatic/cellular assays
Orthogonal SCD1 probe for lipidomics
Chemotype distinct from A939572/CAY10566; class-level isotype selectivity
SCD1-dependent lipidomic signature confirmation
In vivo pharmacodynamic research
Chlorinated biaryl scaffold for metabolic profiling studies
Tissue distribution, metabolite identification, and exposure-model interpretation
Bioanalytical method development
Distinct mass and chlorine isotope pattern; estimated logP ~3.5
LC-MS/MS method validation and matrix-effect assessment in research matrices
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